Morpholinium, 4-[bis(phenylamino)methylene]- Morpholinium, 4-[bis(phenylamino)methylene]-
Brand Name: Vulcanchem
CAS No.: 792179-43-2
VCID: VC16316503
InChI: InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)/p+1
SMILES:
Molecular Formula: C17H20N3O+
Molecular Weight: 282.36 g/mol

Morpholinium, 4-[bis(phenylamino)methylene]-

CAS No.: 792179-43-2

Cat. No.: VC16316503

Molecular Formula: C17H20N3O+

Molecular Weight: 282.36 g/mol

* For research use only. Not for human or veterinary use.

Morpholinium, 4-[bis(phenylamino)methylene]- - 792179-43-2

Specification

CAS No. 792179-43-2
Molecular Formula C17H20N3O+
Molecular Weight 282.36 g/mol
IUPAC Name 1-morpholin-4-ium-4-ylidene-N,N'-diphenylmethanediamine
Standard InChI InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)/p+1
Standard InChI Key MMXNEXXYHXENLE-UHFFFAOYSA-O
Canonical SMILES C1COCC[N+]1=C(NC2=CC=CC=C2)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Morpholinium, 4-[bis(phenylamino)methylene]- features a positively charged morpholinium ring (C₄H₈NO⁺) bridged to two phenylamino (C₆H₅NH–) groups via a methylene spacer. The IUPAC name, 1-morpholin-4-ium-4-ylidene-N,N'-diphenylmethanediamine, reflects this arrangement. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₇H₂₀N₃O⁺
Molecular Weight282.36 g/mol
Canonical SMILESC1COCC[N+]1=C(NC2=CC=CC=C2)NC3=CC=CC=C3
InChI KeyMMXNEXXYHXENLE-UHFFFAOYSA-O

The planar phenyl groups and electron-rich amino moieties suggest potential π-π stacking interactions and hydrogen-bonding capabilities, critical for molecular recognition processes.

Spectroscopic Characterization

Synthetic protocols for analogous morpholinium derivatives employ nuclear magnetic resonance (NMR) and mass spectrometry for validation. Proton NMR spectra typically reveal:

  • Morpholine protons: Resonances at δ 2.35–3.55 ppm (methylene groups adjacent to nitrogen) .

  • Phenylamino groups: Aromatic protons between δ 6.8–7.5 ppm .
    Mass spectrometric analysis would likely show a parent ion peak at m/z 282.36, with fragmentation patterns corresponding to the loss of phenylamino or morpholine subunits.

Synthesis and Stability

Synthetic Pathways

The synthesis of Morpholinium, 4-[bis(phenylamino)methylene]- presumably involves a condensation reaction between a morpholine precursor (e.g., morpholine-4-carbaldehyde) and bis(phenylamino)methane derivatives under anhydrous conditions. A proposed mechanism includes:

  • Schiff base formation: Reaction of primary amines with carbonyl groups to generate imine linkages.

  • Quaternization: Protonation or alkylation of the morpholine nitrogen to yield the cationic species .

Yield optimization would require strict control of stoichiometry, temperature, and solvent polarity, as demonstrated in syntheses of related indoloquinoline-morpholine hybrids .

Stability and Solubility

While experimental data specific to this compound are unavailable, structurally similar morpholinium salts exhibit pH-dependent solubility. For example, indoloquinoline-morpholine complexes show 3–5× higher solubility at pH 5 versus pH 7.4 due to protonation of tertiary nitrogens . Such behavior suggests that Morpholinium, 4-[bis(phenylamino)methylene]- may remain stable in acidic buffers but precipitate under physiological pH, necessitating prodrug strategies or formulation additives for biomedical use.

Reactivity and Functionalization

Nucleophilic Substitution

The phenylamino groups act as potent nucleophiles, enabling reactions with electrophiles such as acyl chlorides or alkyl halides. This reactivity mirrors that of aminophenyl morpholine derivatives, which undergo:

  • Acylation: Formation of amide bonds with carboxylic acid derivatives.

  • Alkylation: Generation of secondary or tertiary amines via alkyl halide coupling.

Metal Coordination

The compound’s nitrogen-rich structure suggests chelation potential for transition metals like copper(II) or nickel(II). In analogous systems, morpholine-linked ligands form stable complexes with Cu²⁺, enhancing anticancer activity by promoting redox cycling and DNA intercalation . Stability constants (log β) for such complexes range from 8.33 to 10.96, depending on substituent electron-donating effects .

Research Challenges and Future Directions

Knowledge Gaps

Current limitations include:

  • Synthetic reproducibility: No peer-reviewed protocols explicitly detail this compound’s synthesis.

  • Pharmacokinetic data: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Toxicology: Safety profiles in non-cancerous cells (e.g., MRC-5 fibroblasts) are unknown .

Proposed Studies

  • Computational modeling: Predict binding affinities for DNA topoisomerases or kinase targets.

  • High-throughput screening: Evaluate cytotoxicity across NCI-60 cancer cell panels.

  • Formulation studies: Develop liposomal or nanoparticle carriers to enhance aqueous solubility.

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